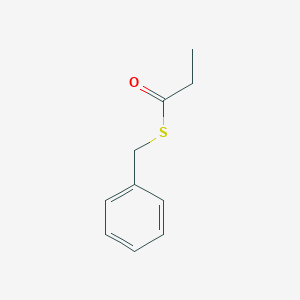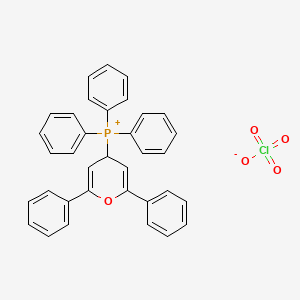![molecular formula C19H16N2O7S B14699813 4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid CAS No. 25310-96-7](/img/structure/B14699813.png)
4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Allura Red AC is synthesized through an azo coupling reaction. The process involves the diazotization of 5-amino-4-methoxy-2-toluenesulfonic acid, followed by coupling with 6-hydroxy-2-naphthalene sulfonic acid . The reaction conditions typically include acidic environments to facilitate the diazotization process.
Industrial Production Methods
In industrial settings, the production of Allura Red AC involves large-scale azo coupling reactions. The reactants are mixed in controlled conditions to ensure high yield and purity. The final product is usually supplied as its red sodium salt, but it can also be used as calcium and potassium salts, which are soluble in water .
化学反应分析
Types of Reactions
Allura Red AC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can occur with reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Reduction: Amines such as 5-amino-4-methoxy-2-toluenesulfonic acid.
Substitution: Substituted aromatic compounds with different functional groups.
科学研究应用
Allura Red AC has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Utilized in the formulation of certain medications for aesthetic purposes.
Industry: Widely used in the food industry as a coloring agent for beverages, candies, and other products.
作用机制
The mechanism of action of Allura Red AC primarily involves its interaction with light. The compound absorbs light at specific wavelengths, resulting in its vibrant red color. In biological systems, it can interact with proteins and other biomolecules, although its exact molecular targets and pathways are still under investigation .
相似化合物的比较
Allura Red AC is often compared with other azo dyes such as:
Amaranth: Another red azo dye, but with different safety profiles and regulatory status.
Erythrosine: A red dye with iodine atoms, used in different applications.
Sunset Yellow FCF: An orange azo dye with similar applications but different color properties.
Allura Red AC is unique due to its widespread approval and use in various industries, particularly in the United States .
属性
CAS 编号 |
25310-96-7 |
|---|---|
分子式 |
C19H16N2O7S |
分子量 |
416.4 g/mol |
IUPAC 名称 |
3-hydroxy-4-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H16N2O7S/c1-10-7-14(15(28-2)9-16(10)29(25,26)27)20-21-17-12-6-4-3-5-11(12)8-13(18(17)22)19(23)24/h3-9,22H,1-2H3,(H,23,24)(H,25,26,27) |
InChI 键 |
ZDIYWGXDLFPGIK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


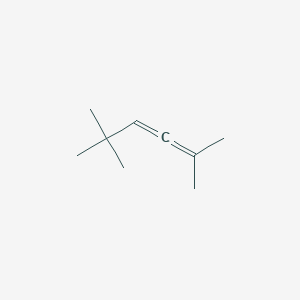
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
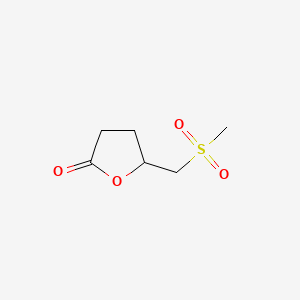

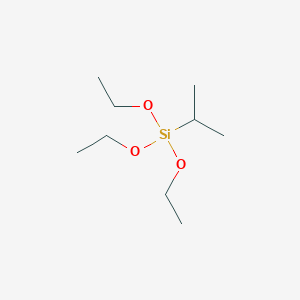
![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)




